molecular formula C8H8ClNO2 B11806830 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid

2-(4-Chloro-3-methylpyridin-2-yl)acetic acid

Cat. No.: B11806830
M. Wt: 185.61 g/mol
InChI Key: JPXASAAJHUGAMM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylpyridin-2-yl)acetic acid is a pyridine-based carboxylic acid derivative characterized by a chloro substituent at the 4-position and a methyl group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 2-position. This structural motif is common in pharmaceutical intermediates and agrochemicals, where the pyridine ring and carboxylic acid group contribute to bioactivity and binding interactions.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(4-chloro-3-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-6(9)2-3-10-7(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

JPXASAAJHUGAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid typically involves the chlorination of 3-methylpyridine followed by carboxylation. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to yield 4-chloro-3-methylpyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form the desired acetic acid derivative .

Industrial Production Methods: In industrial settings, the production of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chloro-3-methylpyridin-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity to enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Electronic and Steric Influences

  • Chloro and Methyl Positioning : The 4-chloro-3-methyl configuration in the target compound creates distinct electronic effects compared to its positional isomer, (5-chloro-4-methylpyridin-2-yl)acetic acid . The chloro group’s electron-withdrawing nature and methyl’s electron-donating effects alter the pyridine ring’s electron density, impacting reactivity and interactions with biological targets.
  • Trifluoromethyl (CF₃) Groups : The introduction of CF₃ in 85462-51-7 significantly increases lipophilicity and metabolic stability, making it more suited for membrane penetration in drug design .

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